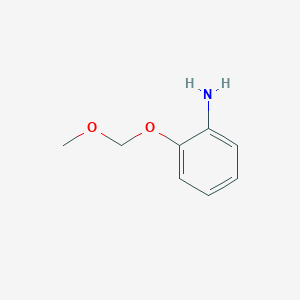

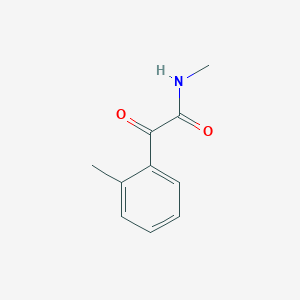

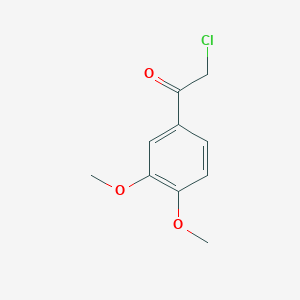

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, also known as 2C-D, is a synthetic drug classified as a psychedelic phenethylamine. It was first synthesized in 1975 by Alexander Shulgin and is structurally related to mescaline, a naturally occurring psychedelic alkaloid found in the peyote cactus. 2C-D is known to produce a wide range of effects, including altered states of consciousness, visual and auditory hallucinations, and distortions of time and space. It is also known to produce feelings of euphoria, empathy, and introspection.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Synthesis Techniques : The synthesis of various dimethoxyphenyl ethanones, including compounds similar to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, has been explored. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through halogen-exchange reactions, demonstrating the potential for similar methodologies to be applied to this compound (Li Hong-xia, 2007).

Photophysical Studies

- Photochemical Investigations : The photochemistry of compounds similar to this compound, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been studied. This research sheds light on the photochemical reactivity of these compounds in various states and media, which can inform applications in photophysical and photochemical fields (A. Castellan et al., 1990).

Organic Synthesis and Catalysts

- Catalytic Applications : Studies have shown the potential use of compounds structurally related to this compound in catalysis. For instance, the development of a chiral palladacycle using a related compound demonstrates the potential of these types of compounds in asymmetric synthesis and catalysis (J. S. Yap et al., 2014).

Biotransformation and Enzymatic Processes

- Enantioselective Synthesis : The biotransformation capabilities of related compounds have been explored for enantioselective synthesis. An example is the enantioselective synthesis of a chiral intermediate of Miconazole using a structurally similar compound (Yan-Li Miao et al., 2019).

Electrochemical Analysis

- Electrooxidation Studies : Electrooxidation and analytical determination in various samples, like in the study of dimethomorph, indicates the potential of similar compounds for electrochemical applications and analysis (F. W. Lucas et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2) . Carboxylesterases are important enzymes involved in drug metabolism and detoxification.

Mode of Action

The compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes can affect the metabolism of certain drugs and substances within the body.

Pharmacokinetics

Based on its chemical structure, we can infer that it may have good bioavailability due to its lipophilic nature . Its LogP value is 2.02, indicating a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution .

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJPPQEPIPTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485153 | |

| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20601-92-7 | |

| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.